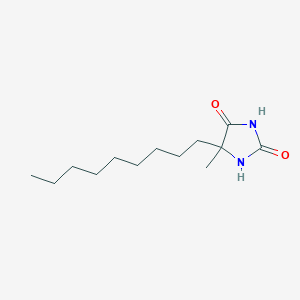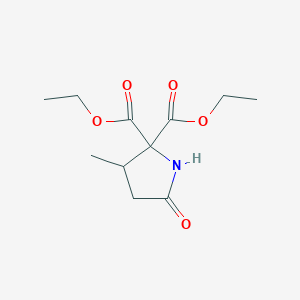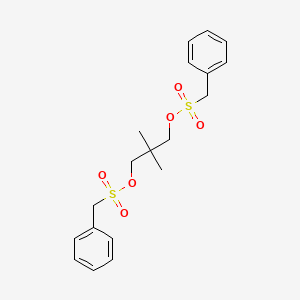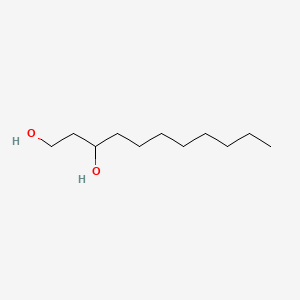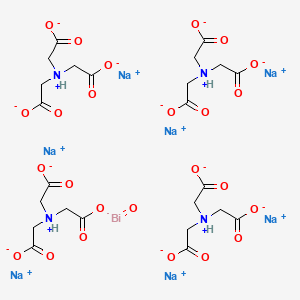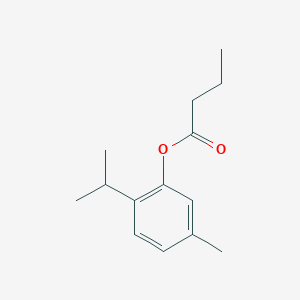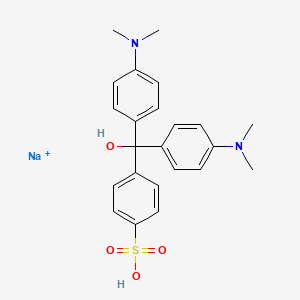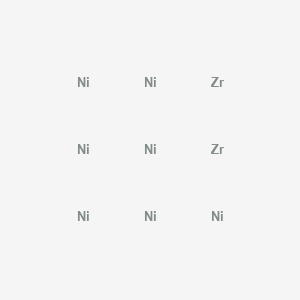
Nickel--zirconium (7/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-zirconium (7/2) is an intermetallic compound composed of nickel and zirconium in a 7:2 atomic ratio. This compound is known for its unique structural and chemical properties, which make it valuable in various industrial and scientific applications. Nickel-zirconium (7/2) crystallizes in a monoclinic structure and exhibits interesting magnetic and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: Nickel-zirconium (7/2) can be synthesized using several methods, including:
Solid-state reaction: This involves mixing nickel and zirconium powders in the desired stoichiometric ratio and heating the mixture at high temperatures (around 1000°C) under an inert atmosphere to prevent oxidation.
Hydrothermal synthesis: This method involves reacting nickel and zirconium precursors in an aqueous solution at elevated temperatures and pressures to form the desired compound.
Sol-gel method: This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.
Industrial Production Methods: In industrial settings, nickel-zirconium (7/2) is typically produced using the solid-state reaction method due to its simplicity and scalability. The process involves:
- Mixing nickel and zirconium powders in the desired ratio.
- Compacting the mixture into pellets.
- Heating the pellets in a furnace under an inert atmosphere to form the intermetallic compound.
化学反応の分析
Types of Reactions: Nickel-zirconium (7/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures to form nickel oxide and zirconium oxide.
Reduction: Nickel-zirconium (7/2) can be reduced using hydrogen gas to form metallic nickel and zirconium.
Substitution: The compound can undergo substitution reactions with other metals to form new intermetallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas at elevated temperatures (around 800°C).
Substitution: Metal salts or metal powders in a molten state.
Major Products:
Oxidation: Nickel oxide and zirconium oxide.
Reduction: Metallic nickel and zirconium.
Substitution: New intermetallic compounds with different metal compositions.
科学的研究の応用
Nickel-zirconium (7/2) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation and dehydrogenation.
Magnetic materials: Due to its unique magnetic properties, nickel-zirconium (7/2) is used in the development of magnetic materials for data storage and electronic devices.
Hydrogen storage: The compound has been studied for its potential use in hydrogen storage systems due to its ability to absorb and release hydrogen.
Biomedical applications: Nickel-zirconium (7/2) nanoparticles have been explored for their potential use in drug delivery and medical imaging.
作用機序
The mechanism by which nickel-zirconium (7/2) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Magnetic materials: The unique arrangement of nickel and zirconium atoms in the compound’s structure contributes to its magnetic properties, making it suitable for use in electronic devices.
Hydrogen storage: Nickel-zirconium (7/2) can absorb hydrogen atoms into its crystal lattice, allowing for efficient storage and release of hydrogen.
類似化合物との比較
Nickel-zirconium (7/2) can be compared with other similar intermetallic compounds, such as:
Nickel-zirconium (11): This compound has a different stoichiometric ratio and exhibits different structural and chemical properties.
Nickel-hafnium (72): Similar to nickel-zirconium (7/2), but with hafnium instead of zirconium, resulting in different magnetic and electronic properties.
Nickel-titanium (72): This compound has different mechanical and chemical properties compared to nickel-zirconium (7/2).
Nickel-zirconium (7/2) is unique due to its specific stoichiometric ratio, which imparts distinct magnetic and electronic properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
12059-35-7 |
|---|---|
分子式 |
Ni7Zr2 |
分子量 |
593.30 g/mol |
IUPAC名 |
nickel;zirconium |
InChI |
InChI=1S/7Ni.2Zr |
InChIキー |
YLNXJNIQQBSARP-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Zr].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


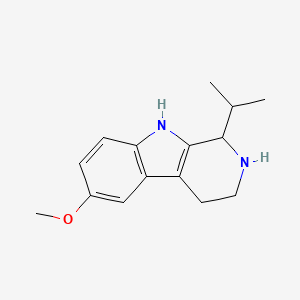
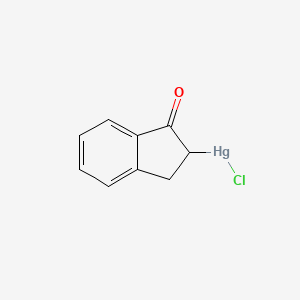
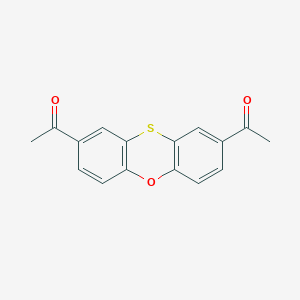
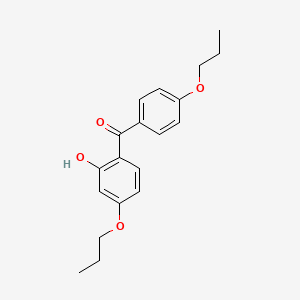
![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
